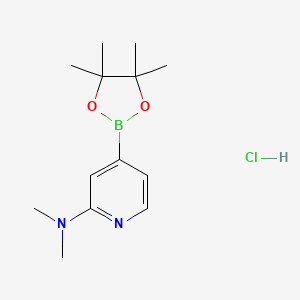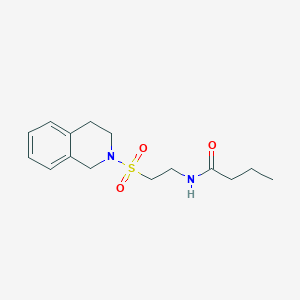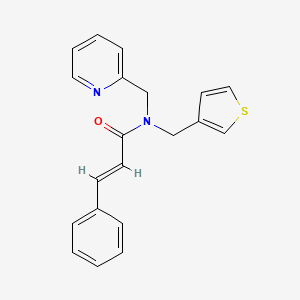
2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl” is an organoboron compound that is extensively used in organic synthesis . It is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Molecular Structure Analysis
The molecular formula of “2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl” is C13H24BClN2O3 .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a significant application of organoboron compounds. The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Physical And Chemical Properties Analysis
The general physical and chemical properties of boron reagents like “2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl” have been evaluated with special emphasis on the currently understood mechanisms of transmetalation .
科学的研究の応用
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides. Pyridine-4-boronic acid pinacol ester serves as an excellent boron reagent in SM coupling reactions . Its advantages include mild reaction conditions, functional group tolerance, and environmental compatibility. Researchers have successfully employed this compound to synthesize diverse aryl–aryl, heteroaryl–aryl, and alkyl–aryl bonds.
DYRK1A Inhibitors
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) plays a crucial role in cell signaling pathways. Pyridine-4-boronic acid pinacol ester has been utilized in the synthesis of novel pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as DYRK1A inhibitors . These compounds hold promise for treating neurodegenerative diseases and cancer.
Hydromethylation and Total Synthesis
The protodeboronation of pinacol boronic esters, including our compound, is a valuable strategy in organic synthesis. Researchers have applied hydromethylation sequences using pinacol boronic esters to access complex molecules. Notably, this approach has been used in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B .
Building Blocks in Organic Synthesis
Pinacol boronic esters, including our compound, serve as versatile building blocks in organic chemistry. Their stability, ease of preparation, and compatibility with various functional groups make them valuable intermediates for constructing complex molecules . Researchers have employed these esters in diverse transformations, including arylation, allylation, and metathesis reactions.
将来の方向性
The increased stability of boronic esters like “2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl” presents new challenges, considering the removal of the boron moiety at the end of a sequence if required . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored , indicating potential areas for future research.
作用機序
Target of Action
The primary target of 2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is crucial in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that the compound’s stability and reactivity can be influenced by various factors, including the ph of the environment .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of the compound can be influenced by environmental factors such as pH. For instance, the rate of reaction can be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
特性
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)10-7-8-15-11(9-10)16(5)6;/h7-9H,1-6H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBILTNLBMDRGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-indol-3-yl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2387834.png)
![5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxylic acid](/img/structure/B2387836.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2387841.png)

![Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2387844.png)
![N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2387845.png)
![Tert-butyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2387846.png)


![2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2387849.png)



